![molecular formula C15H16O7 B14432530 [(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid CAS No. 79339-17-6](/img/structure/B14432530.png)
[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a phenyl ring substituted with two hydroxyl groups at the 2 and 4 positions, a cyclopentyl ring with a ketone group, and a propanedioic acid moiety. Its intricate structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring with hydroxyl groups can be synthesized through electrophilic aromatic substitution reactions, where hydroxyl groups are introduced using reagents like phenol and sulfuric acid.
Cyclopentyl Ring Formation: The cyclopentyl ring with a ketone group can be synthesized through cyclization reactions involving appropriate precursors such as cyclopentanone.
Coupling Reactions: The phenyl and cyclopentyl intermediates are then coupled using reagents like Grignard reagents or organolithium compounds to form the desired compound.
Introduction of Propanedioic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, use of catalysts, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The ketone group in the cyclopentyl ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and redox reactions, while the ketone group in the cyclopentyl ring can act as an electrophilic center. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dihydroxybenzoic acid: Similar phenyl ring substitution but lacks the cyclopentyl and propanedioic acid moieties.
Cyclopentanone: Contains the cyclopentyl ring with a ketone group but lacks the phenyl and propanedioic acid moieties.
Malonic acid: Contains the propanedioic acid moiety but lacks the phenyl and cyclopentyl rings.
Uniqueness
[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid is unique due to its combination of a phenyl ring with hydroxyl groups, a cyclopentyl ring with a ketone group, and a propanedioic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.
Propriétés
Numéro CAS |
79339-17-6 |
|---|---|
Formule moléculaire |
C15H16O7 |
Poids moléculaire |
308.28 g/mol |
Nom IUPAC |
2-[(2,4-dihydroxyphenyl)-(2-oxocyclopentyl)methyl]propanedioic acid |
InChI |
InChI=1S/C15H16O7/c16-7-4-5-9(11(18)6-7)12(8-2-1-3-10(8)17)13(14(19)20)15(21)22/h4-6,8,12-13,16,18H,1-3H2,(H,19,20)(H,21,22) |
Clé InChI |
LDASNKDNQPFEFD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C1)C(C2=C(C=C(C=C2)O)O)C(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


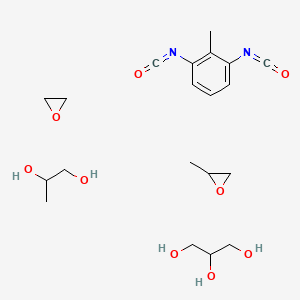
![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)

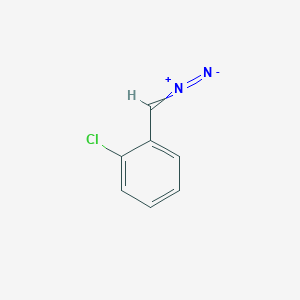
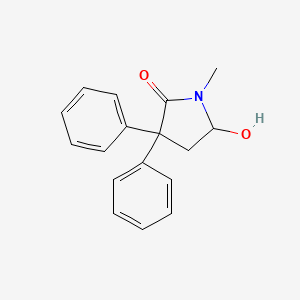
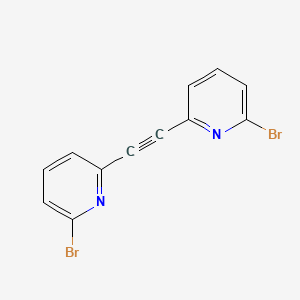
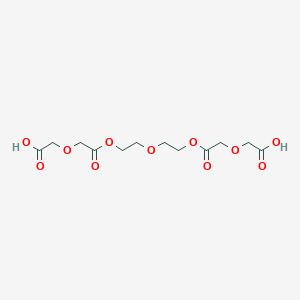
phosphane](/img/structure/B14432490.png)
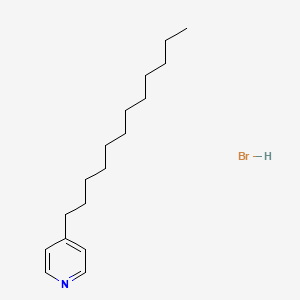

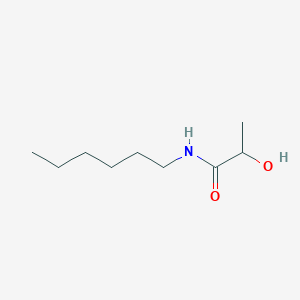
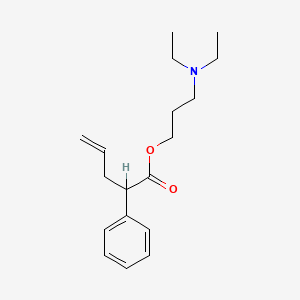

![(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane](/img/structure/B14432521.png)
